(S)-methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate

Lipophilicity LogP Drug Design

(S)-Methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate (CAS 953422-97-4) is a chiral fluorinated benzoate ester classified as a chiral pharmaceutical intermediate. The molecule consists of a methyl benzoate core substituted at the para position with a (1S)-4,4,4-trifluoro-1-hydroxybutyl side chain, with molecular formula C₁₂H₁₃F₃O₃ and a molecular weight of 262.23 g/mol.

Molecular Formula C12H13F3O3
Molecular Weight 262.22 g/mol
CAS No. 953422-97-4
Cat. No. B1398589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate
CAS953422-97-4
Molecular FormulaC12H13F3O3
Molecular Weight262.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(CCC(F)(F)F)O
InChIInChI=1S/C12H13F3O3/c1-18-11(17)9-4-2-8(3-5-9)10(16)6-7-12(13,14)15/h2-5,10,16H,6-7H2,1H3/t10-/m0/s1
InChIKeyUKLKMELCTUIEJE-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate (CAS 953422-97-4): Chiral Fluorinated Benzoate Intermediate for Pharmaceutical R&D and Asymmetric Synthesis


(S)-Methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate (CAS 953422-97-4) is a chiral fluorinated benzoate ester classified as a chiral pharmaceutical intermediate . The molecule consists of a methyl benzoate core substituted at the para position with a (1S)-4,4,4-trifluoro-1-hydroxybutyl side chain, with molecular formula C₁₂H₁₃F₃O₃ and a molecular weight of 262.23 g/mol . The trifluoromethyl terminus imparts enhanced lipophilicity and altered physicochemical properties relative to non-fluorinated structural analogs, while the single stereogenic center at the benzylic alcohol position provides enantiomeric identity critical for asymmetric synthesis applications .

Why Generic Substitution Fails: Quantified Differentiation of (S)-Methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate from Non-Fluorinated and Achiral Analogs


Although (S)-methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate belongs to the broad class of benzoate esters, simple replacement with its closest non-fluorinated analog, methyl 4-(4-hydroxybutyl)benzoate (CAS 123910-88-3), or with deoxy/keto fluorinated variants is precluded by multiple quantifiable property shifts. The trifluoromethyl group increases the octanol-water partition coefficient (logP) by approximately 1.06 units , raises predicted density by 15.5%, and paradoxically lowers the boiling point by over 41°C despite the higher molecular weight . Furthermore, the defined (S)-stereochemistry at the benzylic alcohol—absent in the achiral non-fluorinated comparator—introduces chirality that is indispensable for enantioselective synthesis and chiral chromatographic resolution . These orthogonal differentiation vectors mean that substituting the target compound with any in-class analog would alter lipophilicity-driven partitioning, thermal behavior, and stereochemical outcomes in a manner that cannot be compensated by simple stoichiometric adjustment.

Head-to-Head Quantitative Evidence: (S)-Methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate Versus Non-Fluorinated and Achiral Analogs


Lipophilicity Enhancement (LogP) vs. Non-Fluorinated Analog Methyl 4-(4-Hydroxybutyl)benzoate

The target compound exhibits a measured logP of 2.85, which is 1.06 units higher than the non-fluorinated analog methyl 4-(4-hydroxybutyl)benzoate (logP = 1.79) . This increase reflects the strong electron-withdrawing and hydrophobic character of the terminal CF₃ group. The XlogP calculated value corroborates this trend (3.3 vs. 2.6).

Lipophilicity LogP Drug Design

Predicted Density Increase vs. Non-Fluorinated Analog Methyl 4-(4-Hydroxybutyl)benzoate

The target compound has a predicted density of 1.261 ± 0.06 g/cm³, which is 15.5% higher than the non-fluorinated analog (1.092 ± 0.06 g/cm³) . This density elevation is attributable to the presence of three electronegative fluorine atoms that increase molecular mass without a proportional increase in molar volume.

Density Formulation Physicochemical Properties

Boiling Point Depression vs. Non-Fluorinated Analog Despite Higher Molecular Weight

The target compound exhibits a predicted boiling point of 302.3 ± 42.0 °C, which is 41.3 °C lower than the non-fluorinated analog (343.6 ± 35.0 °C) . This counterintuitive decrease—given the target's higher molecular weight (262.23 vs. 208.25 g/mol)—is a well-documented effect of fluorine substitution, where reduced molecular polarizability weakens intermolecular van der Waals interactions.

Boiling Point Volatility Thermal Properties

Defined (S)-Stereochemistry vs. Achiral Non-Fluorinated Analog

The target compound possesses one defined atom stereocenter (count = 1) at the benzylic alcohol carbon with (S)-absolute configuration, whereas the non-fluorinated analog methyl 4-(4-hydroxybutyl)benzoate has zero stereogenic centers (count = 0) and is achiral . The chiral identity is unambiguously encoded in the InChIKey and SMILES notation with the /t10-/m0/s1 stereodescriptor.

Chirality Stereochemistry Enantioselective Synthesis

Optimal Research and Industrial Application Scenarios for (S)-Methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate (CAS 953422-97-4) Derived from Quantitative Differentiation Evidence


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates Requiring Fluorinated Building Blocks

The defined (S)-stereochemistry combined with the trifluoromethyl-enhanced lipophilicity makes this compound an ideal chiral building block for constructing fluorinated drug candidates. In medicinal chemistry programs targeting increased metabolic stability through fluorine incorporation, this compound provides an enantiopure starting point for further derivatization (e.g., ester hydrolysis, alcohol oxidation, or Mitsunobu inversion) that the achiral non-fluorinated analog cannot offer. Procurement of the (S)-enantiomer bypasses the need for in-house chiral resolution, saving development time and ensuring stereochemical fidelity from the initial synthetic step .

Reverse-Phase HPLC Method Development and Chiral Chromatographic Separation of Fluorinated Analytes

The significant logP difference (Δ +1.06) between this compound and its non-fluorinated analog translates to markedly distinct retention times on reverse-phase columns. Analytical laboratories developing impurity profiling methods for fluorinated pharmaceuticals can utilize this compound as a retention-time marker or system suitability standard to validate separation of fluorinated from non-fluorinated related substances. The chiral nature further enables its use as a reference standard for chiral HPLC method development, where the enantiomeric separation profile must be established .

Formulation and Pre-formulation Studies Requiring Controlled Lipophilicity and Density Profiles

The compound's elevated density (+15.5%) and enhanced lipophilicity relative to non-fluorinated analogs provide distinct formulation properties. In lipid-based drug delivery systems or nanoformulation development, the higher logP drives preferential partitioning into lipid phases, while the higher density affects sedimentation and creaming behavior in emulsions. Researchers can exploit these quantified differences to tune formulation parameters predictably, rather than relying on trial-and-error substitution of in-class analogs .

Procurement of Certified Chiral Pharmaceutical Intermediates for GMP-Tracked Synthesis Campaigns

As a documented chiral pharmaceutical intermediate , this compound is positioned for use in regulated synthesis campaigns where chain-of-custody and purity documentation are critical. Vendors supply the compound at specified purities (≥98% ) with controlled storage conditions (sealed, dry, 2-8 °C) that ensure lot-to-lot consistency. For contract research and manufacturing organizations, selecting a pre-qualified chiral intermediate with documented physicochemical specifications reduces the burden of incoming quality control testing and mitigates the risk of stereochemical impurity carrythrough.

Quote Request

Request a Quote for (S)-methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.